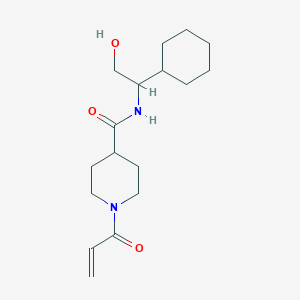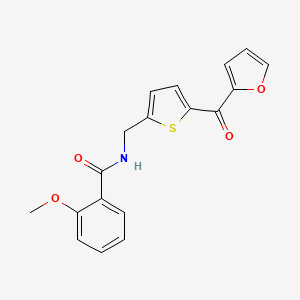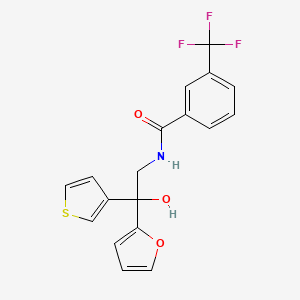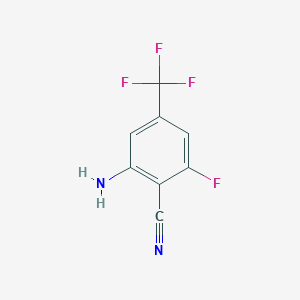
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a range of neurological disorders. The compound is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Mechanism of Action
The primary mechanism of action for N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA-AT and subsequent increase in GABA levels in the brain. This increase in GABA levels can lead to a reduction in seizure activity, a decrease in addictive behaviors, and anxiolytic effects. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of this compound may make it difficult to achieve therapeutic doses in humans without causing adverse effects.
Future Directions
There are several potential future directions for research on N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. This compound may also have potential as a treatment for addiction and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in humans. Finally, the development of more selective GABA-AT inhibitors may provide additional insights into the role of GABA in neurological disorders.
Synthesis Methods
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid with cyclohexylamine, followed by acylation with (E)-3-(4-hydroxyphenyl)-2-propenoic acid and subsequent reduction of the double bond to form the final product. The synthesis method has been optimized to produce a high yield of this compound with high purity and low impurities.
Scientific Research Applications
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-16(21)19-10-8-14(9-11-19)17(22)18-15(12-20)13-6-4-3-5-7-13/h2,13-15,20H,1,3-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHNDYNNBAXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)


![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)
![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)

![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)

